(Z)-3-(2-((3,5-dimethylisoxazol-4-yl)methoxy)phenyl)acrylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)acrylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cycloaddition reaction involving nitrile oxides and alkenes.
Attachment to the Phenylacrylic Acid Backbone: The 3,5-dimethylisoxazol-4-yl group is then attached to the phenylacrylic acid backbone via an ether linkage, often using a base-catalyzed reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)acrylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: This compound targets bromodomain-containing proteins such as BRD4, which play a role in regulating gene expression.
Pathways Involved: By inhibiting BRD4, the compound can modulate the expression of oncogenes like c-MYC, leading to reduced cancer cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: Another BRD4 inhibitor with a different core structure.
Uniqueness
3-(2-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)acrylic acid is unique due to its specific substitution pattern and its potent activity as a BRD4 inhibitor, making it a valuable compound in cancer research .
Properties
IUPAC Name |
3-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10-13(11(2)20-16-10)9-19-14-6-4-3-5-12(14)7-8-15(17)18/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWWPSTPMOYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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